Propyl (E)-hex-2-enoate

Description

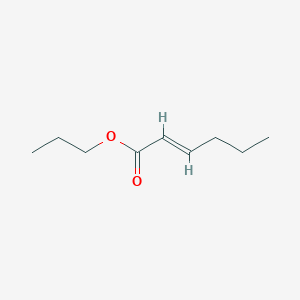

Propyl (E)-hex-2-enoate is an ester characterized by a propyl group esterified to a hex-2-enoic acid backbone with a trans (E) configuration at the double bond. Its molecular formula is C₉H₁₆O₂, and it is structurally defined by the presence of an α,β-unsaturated ester group.

Properties

CAS No. |

10380-79-7 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

propyl (E)-hex-2-enoate |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ |

InChI Key |

YYHOZECIUCTJDJ-VOTSOKGWSA-N |

SMILES |

CCCC=CC(=O)OCCC |

Isomeric SMILES |

CCC/C=C/C(=O)OCCC |

Canonical SMILES |

CCCC=CC(=O)OCCC |

Other CAS No. |

10380-79-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Reactivity

- Propyl (E)-hex-2-enoate: Features a conjugated α,β-unsaturated ester system, which enhances electrophilicity at the β-carbon, making it reactive in Michael additions or Diels-Alder reactions.

- Propyl Syringol (C₁₀H₁₄O₃): Contains a phenolic –OH group and methoxy substituents, reducing electrophilicity compared to α,β-unsaturated esters. Its reactivity focuses on aromatic substitutions or oxidations .

- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (C₉H₁₂O₃): Incorporates a triple bond (alkyne) and a carbonate group, enabling cycloadditions or nucleophilic attacks at the alkyne carbon .

Physico-Chemical Properties

*Note: Data for this compound are inferred from structural analogs due to absence in evidence.

Research Findings and Limitations

- Purity Challenges: Propyl syringol and methyl paraben exhibit impurities (33.4–71.5% purity) due to residual monomers, highlighting the need for optimized purification protocols in ester synthesis .

- Structural Insights: X-ray micro-CT and nanoindentation (as used in scaffold studies ) could further characterize this compound’s mechanical properties if applied in polymers.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Propyl (E)-hex-2-enoate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of (E)-hex-2-enoic acid with propanol under acid catalysis (e.g., sulfuric acid). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Molar ratio : 1:1.2 (acid:alcohol) to drive equilibrium toward ester formation.

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the (E)-isomer. Confirm stereochemical purity via H NMR (olefinic proton coupling constants: J = 12–16 Hz for trans-configuration) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR to analyze coupling constants of α,β-unsaturated protons (trans-configuration shows J > 12 Hz). C NMR can confirm ester carbonyl resonance (~170 ppm).

- IR Spectroscopy : C=O stretch (~1740 cm) and C-O-C stretch (~1250 cm) for functional group validation.

- Chiral HPLC : For enantiomeric excess determination if chiral impurities are suspected.

- Reference standards : Compare retention times and spectral data with commercially available (E)-isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data of this compound across different studies?

- Methodological Answer :

- Systematic Meta-Analysis : Collate data from peer-reviewed studies, noting variables like dosage, solvent (e.g., DMSO vs. aqueous), and biological models (cell lines vs. in vivo).

- Statistical Harmonization : Apply ANOVA or mixed-effects models to account for inter-study variability.

- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., OECD guidelines for toxicity assays).

- Data Gaps : Note limitations in existing AEGL (Acute Exposure Guideline Levels) data for related esters (e.g., insufficient Propyl Chloroformate AEGL-1 data ), and design studies to fill these gaps .

Q. What in vivo experimental models are appropriate for investigating the pharmacokinetic properties of this compound?

- Methodological Answer :

- Rodent Models : Use Sprague-Dawley rats for bioavailability studies. Administer via oral gavage or intravenous injection, with plasma sampling at 0, 1, 2, 4, 8, and 24 hours.

- Analytical Methods : LC-MS/MS for quantifying ester hydrolysis products (e.g., (E)-hex-2-enoic acid).

- Ethical Compliance : Adhere to institutional animal care protocols (IACUC) and document ethical considerations, including humane endpoints and sample size justification .

Data Analysis and Reporting

Q. How should researchers address conflicting results in the thermal stability of this compound during polymer synthesis?

- Methodological Answer :

- Controlled Replicates : Conduct triplicate DSC (Differential Scanning Calorimetry) runs to measure decomposition temperatures.

- Kinetic Analysis : Apply Arrhenius equations to model degradation rates under varying temperatures.

- Error Reporting : Quantify instrument uncertainty (e.g., ±0.5°C for DSC) and statistical variance in publications .

Q. What strategies ensure reproducibility in catalytic studies involving this compound?

- Methodological Answer :

- Detailed Protocols : Document catalyst loading (e.g., mol%), solvent purity, and inert atmosphere conditions (e.g., N glovebox).

- Open Data Practices : Share raw NMR spectra, chromatograms, and reaction logs via repositories like Zenodo.

- Peer Review : Pre-publish methods on platforms like *Protocols.io * for community feedback .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Conduct reactions in fume hoods with scrubbers for volatile organic compounds.

- Emergency Procedures : Train staff on first-aid measures for skin/eye contact (e.g., 15-minute flushing with water) and maintain SDS (Safety Data Sheet) compliance .

Tables for Reference

| Parameter | Synthesis Optimization | Characterization |

|---|---|---|

| Temperature | 60–80°C | NMR, IR, HPLC |

| Catalyst | HSO (0.5 mol%) | Chiral columns (e.g., Chiralpak) |

| Purification | Column chromatography | Fractional distillation |

| Biological Assay | Model System | Key Endpoint |

|---|---|---|

| Acute Toxicity | Rat (OECD 423) | LD determination |

| Pharmacokinetics | Sprague-Dawley rats | Plasma half-life (t) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.